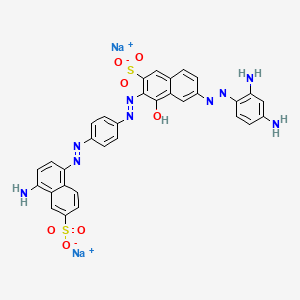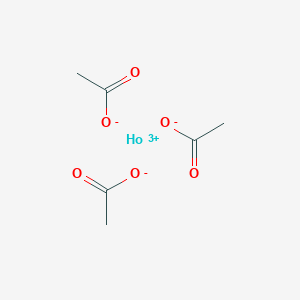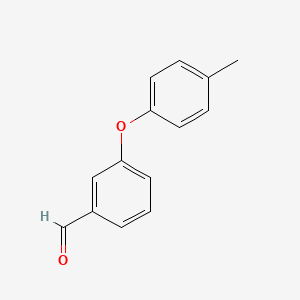
3-(4-甲基苯氧基)苯甲醛
概述
描述
3-(4-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is a benzaldehyde derivative where a 4-methylphenoxy group is attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its role in the synthesis of benzoxazole derivatives, which are important in medicinal chemistry .
科学研究应用
3-(4-Methylphenoxy)benzaldehyde is utilized in various scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and fragrances.
作用机制
Target of Action
It has been used as a building block in the synthesis of various compounds, suggesting that its targets could be diverse depending on the final compound it contributes to .
Mode of Action
As a benzaldehyde derivative, it may participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets would depend on the specific biochemical context.
Biochemical Pathways
Given its use in the synthesis of tetrahydroisoquinolinones , it might be involved in pathways related to these compounds. Tetrahydroisoquinolinones are known to interact with various biological targets, including receptors and enzymes, and can influence multiple biochemical pathways.
Pharmacokinetics
Its bioavailability would be influenced by these properties, which determine how much of the compound enters the systemic circulation, how it is distributed within the body, how it is metabolized, and how it is eliminated .
Result of Action
As a precursor in the synthesis of other compounds, its effects would likely be indirect and dependent on the properties of the final compound .
生化分析
Biochemical Properties
3-(4-Methylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of glycopeptide antibiotics. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics . The interactions between 3-(4-Methylphenoxy)benzaldehyde and these biomolecules are crucial for the formation of the desired products, highlighting its importance in biochemical synthesis.
Cellular Effects
The effects of 3-(4-Methylphenoxy)benzaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a building block in the synthesis of tetrahydroisoquinolinones, which are known to impact cellular activities . The compound’s role in these processes underscores its potential in modulating cellular functions and responses.
Molecular Mechanism
At the molecular level, 3-(4-Methylphenoxy)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, where it can act as a substrate or inhibitor. The compound’s structure allows it to interact with enzymes, leading to changes in their activity and subsequent alterations in gene expression . These molecular interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methylphenoxy)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Methylphenoxy)benzaldehyde remains stable under specific conditions, but its degradation products can have different biochemical activities . Understanding these temporal effects is vital for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of 3-(4-Methylphenoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
3-(4-Methylphenoxy)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis and degradation of complex organic molecules, affecting metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
Within cells and tissues, 3-(4-Methylphenoxy)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 3-(4-Methylphenoxy)benzaldehyde is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The precise localization of the compound is crucial for its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
3-(4-Methylphenoxy)benzaldehyde can be synthesized through several methods. One common method involves the Ullmann coupling reaction, where p-cresol and 3-bromobenzaldehyde are reacted in the presence of pyridine, potassium carbonate, and copper(II) oxide in quinoline at 170°C for 24 hours under an inert atmosphere .
Industrial Production Methods
In industrial settings, the synthesis of 3-(4-Methylphenoxy)benzaldehyde may involve similar coupling reactions but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.
化学反应分析
Types of Reactions
3-(4-Methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: 3-(4-Methylphenoxy)benzoic acid.
Reduction: 3-(4-Methylphenoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenoxy)benzaldehyde: Similar in structure but with a methoxy group instead of a methyl group.
4-(4-Methylphenoxy)benzaldehyde: The position of the methylphenoxy group is different.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups on the benzene ring.
Uniqueness
3-(4-Methylphenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in synthesizing benzoxazole derivatives make it particularly valuable in medicinal chemistry .
属性
IUPAC Name |
3-(4-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKLCRGXIJGVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000273 | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79124-75-7 | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79124-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Methylphenoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079124757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-methylphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

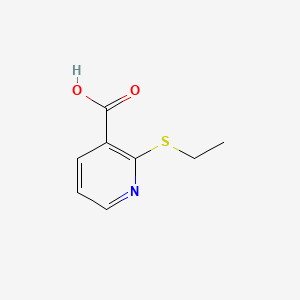
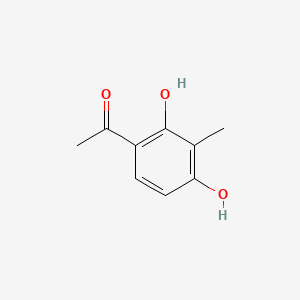

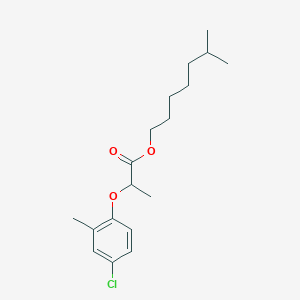
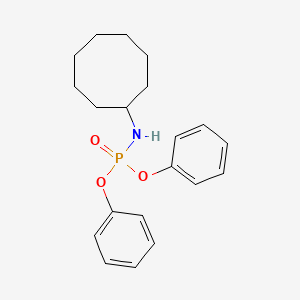

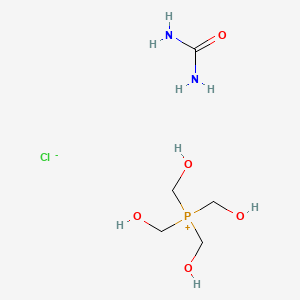
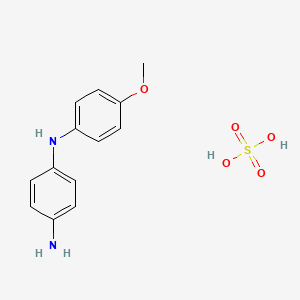
![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)
